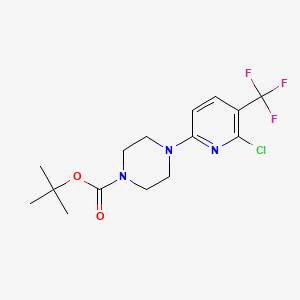
tert-Butyl 4-(6-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate
Cat. No. B8795889
M. Wt: 365.78 g/mol
InChI Key: JNVQTRJVDOVAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08999989B2
Procedure details


tert-Butyl 4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate (1.67 g, yield 65%, off-white solid) was synthesized from 2,6-dichloro-3-(trifluoromethyl)pyridine (1.51 g, 7.0 mmol) and tert-butyl piperazine-1-carboxylate (1.56 g, 8.38 mmol) by a method similar to Production Example 96, step 2.


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[C:4](Cl)[N:3]=1.[N:13]1([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>>[Cl:1][C:2]1[N:3]=[C:4]([N:16]2[CH2:15][CH2:14][N:13]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:18][CH2:17]2)[CH:5]=[CH:6][C:7]=1[C:8]([F:11])([F:10])[F:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.51 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC=C1C(F)(F)F)Cl
|
|
Name
|
|
|
Quantity
|
1.56 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCNCC1)C(=O)OC(C)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC(=N1)N1CCN(CC1)C(=O)OC(C)(C)C)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.67 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 65.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
